![molecular formula C40H79NO3 B15287033 N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide CAS No. 73354-06-0](/img/structure/B15287033.png)
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide
Overview
Description
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: is a complex organic compound with the molecular formula C40H79NO3 and a molecular weight of 622.06 g/mol This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include steps such as esterification, amidation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide, also known as AKOS030254420, is a chemical compound with the molecular formula C40H79NO3 and a molecular weight of 622.1 g/mol .
Names and Identifiers:
- IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
- InChI: InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1
- InChIKey: KEPQASGDXIEOIL-ZESVVUHVSA-N
- SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO
- Synonyms: AKOS030254420
Potential Applications
While specific applications of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide are not detailed in the provided search results, related compounds and research suggest potential uses:
- Ceramides: This compound is related to ceramides, which are known for protecting and moisturizing skin .
- Plant Ceramide Research: Plant ceramides with long-chain fatty acids can effectively release neuronal exosomes and prevent AD pathology .
- Related Compounds: Suo et al. (2014) isolated four compounds including (2R)-2- hydroxy-N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2- yl]docosanamide from Helianthus annuus L., which has anti-tubercular, antimicrobial, anti-inflammatory, anti-tumour and anti-cancer activities .
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with cellular membranes and proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .
Comparison with Similar Compounds
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)acetamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetradecanamide
Comparison: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, and can influence its reactivity and applications. The presence of multiple functional groups also allows for a wider range of chemical reactions and interactions .
Biological Activity
N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide, a complex organic compound belonging to the class of fatty amides and ceramides, has garnered attention for its various biological activities. This article explores its molecular characteristics, biological significance, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Chemical Structure : The compound features a long-chain fatty acid structure with hydroxyl groups, contributing to its amphiphilic nature.
- Molecular Formula : C40H79NO3
- Molar Mass : 655.09 g/mol
- CAS Number : 73354-06-0
1. Skin Barrier Function
This compound is primarily recognized for its role in enhancing skin barrier function. Ceramides are vital components of the stratum corneum, helping to maintain moisture and protect against environmental aggressors. Research indicates that this compound can significantly improve skin hydration and elasticity by reinforcing the lipid matrix within the stratum corneum .
2. Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This activity is particularly relevant in conditions such as atopic dermatitis and psoriasis, where inflammation plays a critical role .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. In vitro studies indicate that it may help in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .
Table 1: Summary of Key Research Findings
The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways:
- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and stability.
- Signal Modulation : The compound may influence various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708204 | |
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73354-06-0 | |
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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